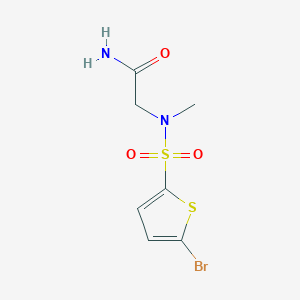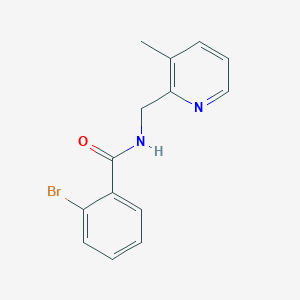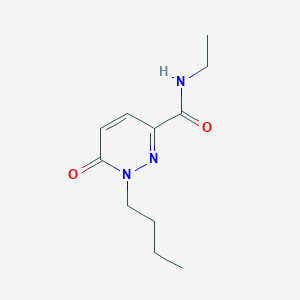![molecular formula C11H14N2O3S B14909590 n-(3-(Methylsulfonyl)propyl)benzo[d]oxazol-2-amine](/img/structure/B14909590.png)
n-(3-(Methylsulfonyl)propyl)benzo[d]oxazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(3-(Methylsulfonyl)propyl)benzo[d]oxazol-2-amine: is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by the presence of a benzo[d]oxazole ring system substituted with a 3-(methylsulfonyl)propyl group at the nitrogen atom. The molecular formula of this compound is C11H14N2O3S, and it has a molecular weight of 254.31 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n-(3-(Methylsulfonyl)propyl)benzo[d]oxazol-2-amine can be achieved through various synthetic routes. One common method involves the rhodium-catalyzed coupling-cyclization reaction of isocyanides with 2-azidophenyloxyacrylates . This reaction allows for the formation of the benzo[d]oxazole ring system in a single step, providing a straightforward and efficient synthetic route.
Industrial Production Methods: Industrial production of this compound typically involves bulk custom synthesis, where the compound is manufactured in large quantities to meet the demands of various applications . The process involves the use of readily available starting materials and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: n-(3-(Methylsulfonyl)propyl)benzo[d]oxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The benzo[d]oxazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzo[d]oxazole derivatives.
Applications De Recherche Scientifique
n-(3-(Methylsulfonyl)propyl)benzo[d]oxazol-2-amine has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of n-(3-(Methylsulfonyl)propyl)benzo[d]oxazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to exert its effects by binding to certain enzymes or receptors, leading to the modulation of biochemical pathways . For example, it may inhibit the activity of specific enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties .
Comparaison Avec Des Composés Similaires
- n-(3-(Methylsulfonyl)propyl)benzo[d]oxazol-2-amine
- n-(3-(Methylsulfonyl)propyl)benzo[d]thiazol-2-amine
- n-(3-(Methylsulfonyl)propyl)benzo[d]imidazol-2-amine
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the benzo[d]oxazole ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C11H14N2O3S |
|---|---|
Poids moléculaire |
254.31 g/mol |
Nom IUPAC |
N-(3-methylsulfonylpropyl)-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C11H14N2O3S/c1-17(14,15)8-4-7-12-11-13-9-5-2-3-6-10(9)16-11/h2-3,5-6H,4,7-8H2,1H3,(H,12,13) |
Clé InChI |
RSJDHZCQBMSSIC-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)CCCNC1=NC2=CC=CC=C2O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6'-Fluoro-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-b]indole]](/img/structure/B14909521.png)



![N-{1-[(4-bromophenyl)amino]-2-oxo-2-phenylethyl}benzamide](/img/structure/B14909554.png)





![(S)-tert-Butyl (7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepin-3-yl)carbamate](/img/structure/B14909581.png)


